molecular formula C18H13N5O B10987722 2-Pyridinecarboxamide, N-[2-(3-pyridinyl)-1H-benzimidazol-6-yl]- CAS No. 1310939-57-1

2-Pyridinecarboxamide, N-[2-(3-pyridinyl)-1H-benzimidazol-6-yl]-

Cat. No.: B10987722
CAS No.: 1310939-57-1
M. Wt: 315.3 g/mol
InChI Key: UCMPMFQORSEPRI-UHFFFAOYSA-N
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Description

2-Pyridinecarboxamide, N-[2-(3-pyridinyl)-1H-benzimidazol-6-yl]- is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural properties, which include a pyridinecarboxamide moiety linked to a benzimidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxamide, N-[2-(3-pyridinyl)-1H-benzimidazol-6-yl]- typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzimidazole ring followed by the introduction of the pyridinecarboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxamide, N-[2-(3-pyridinyl)-1H-benzimidazol-6-yl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

2-Pyridinecarboxamide, N-[2-(3-pyridinyl)-1H-benzimidazol-6-yl]- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxamide, N-[2-(3-pyridinyl)-1H-benzimidazol-6-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinecarboxamide, N-[2-(3-pyridinyl)-1H-benzimidazol-6-yl]- stands out due to its unique structural combination of a pyridinecarboxamide and benzimidazole ring system. This structural feature imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in scientific research.

Properties

CAS No.

1310939-57-1

Molecular Formula

C18H13N5O

Molecular Weight

315.3 g/mol

IUPAC Name

N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)pyridine-2-carboxamide

InChI

InChI=1S/C18H13N5O/c24-18(15-5-1-2-9-20-15)21-13-6-7-14-16(10-13)23-17(22-14)12-4-3-8-19-11-12/h1-11H,(H,21,24)(H,22,23)

InChI Key

UCMPMFQORSEPRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4

Origin of Product

United States

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